cis-4-Methoxypyrrolidin-3-amine
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Overview
Description
cis-4-Methoxypyrrolidin-3-amine: is a chemical compound belonging to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methoxy group at the fourth position and an amine group at the third position in the pyrrolidine ring. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Methoxypyrrolidin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybutan-1-amine with a suitable cyclizing agent. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: cis-4-Methoxypyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and amine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrolidines .
Scientific Research Applications
cis-4-Methoxypyrrolidin-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of cis-4-Methoxypyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrrolidine: A basic five-membered nitrogen-containing ring without any substituents.
4-Methoxypyrrolidine: Similar to cis-4-Methoxypyrrolidin-3-amine but lacks the amine group at the third position.
3-Aminopyrrolidine: Contains an amine group at the third position but lacks the methoxy group at the fourth position.
Uniqueness: this compound is unique due to the presence of both methoxy and amine groups in specific positions, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H12N2O |
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Molecular Weight |
116.16 g/mol |
IUPAC Name |
4-methoxypyrrolidin-3-amine |
InChI |
InChI=1S/C5H12N2O/c1-8-5-3-7-2-4(5)6/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
GUCHNZPHITVHJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1CNCC1N |
Origin of Product |
United States |
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